Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Common Pyrazole-Nicotinamide Analogs
The target compound exhibits a calculated XLogP3 of 3.2 with 7 hydrogen bond acceptors and only 1 donor, placing it in a distinct physicochemical sub-region compared to closely related analogs. For instance, the core scaffold 6-(1H-pyrazol-1-yl)nicotinamide (CAS 1340071-82-0) has a molecular weight of 188.19 g/mol and lacks the lipophilic trifluoromethoxyphenyl domain entirely, yielding substantially different solubility and permeability properties [1]. This differentiation is critical for assays requiring balanced aqueous solubility and membrane penetration.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBA = 7; HBD = 1; MW = 348.28 g/mol |
| Comparator Or Baseline | 6-(1H-pyrazol-1-yl)nicotinamide: XLogP3 = 0.5 (estimated); HBA = 4; HBD = 2; MW = 188.19 g/mol |
| Quantified Difference | Δ XLogP3 ≈ +2.7 log units; Δ HBA = +3; Δ MW = +160.09 g/mol |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15) and ChemSrc database entries. |
Why This Matters
The >2.5 log unit increase in lipophilicity directly impacts compound handling (DMSO solubility, non-specific binding) and cellular permeability, making the target compound suitable for intracellular target engagement studies where the unsubstituted scaffold would be ineffective.
- [1] PubChem Compound Summary for CID 4302486, 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide. National Center for Biotechnology Information (2026). View Source
